2-bromo-3-methyl-N-(1-phenylethyl)butanamide
Overview
Description
2-bromo-3-methyl-N-(1-phenylethyl)butanamide is an organic compound with the molecular formula C13H18BrNO. It is a versatile small molecule scaffold used in various chemical and biological research applications. The compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a butanamide backbone .
Mechanism of Action
Mode of Action
It is known that benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Analysis
Biochemical Properties
2-bromo-3-methyl-N-(1-phenylethyl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular signaling. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme conditions such as high temperature or acidic pH. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that this compound can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-(1-phenylethyl)butanamide typically involves the bromination of 3-methyl-N-(1-phenylethyl)butanamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
2-bromo-3-methyl-N-(1-phenylethyl)butanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Bromobutide: (RS)-2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butyramide
Uniqueness
2-bromo-3-methyl-N-(1-phenylethyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenylethyl group differentiates it from other similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYGLXRKCCFSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.